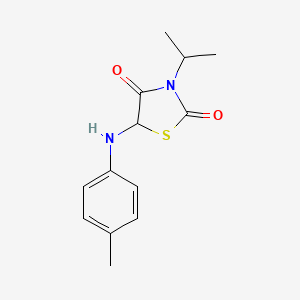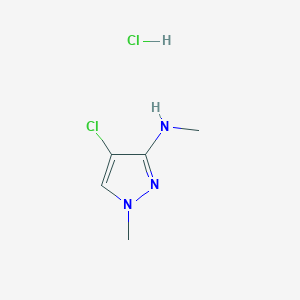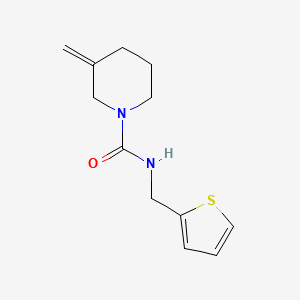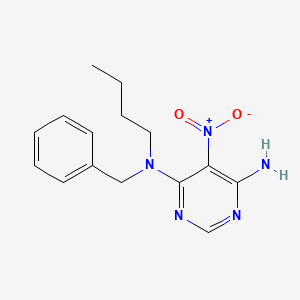![molecular formula C16H23N5O B2742362 2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine CAS No. 2379985-43-8](/img/structure/B2742362.png)
2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a triazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Triazole Group: The triazole group is introduced via a click chemistry reaction, often using azides and alkynes in the presence of a copper catalyst.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine-triazole intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole group, converting it to a more saturated form.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Saturated derivatives of the triazole group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The triazole group can coordinate with metal ions, influencing enzymatic activities. The piperidine moiety may interact with neurotransmitter receptors, modulating their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar in structure but with two triazole groups.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)pyridine: Lacks the piperidine moiety.
2-(1,2,3-Triazol-4-yl)-4,5-dimethylpyridine: Contains additional methyl groups on the pyridine ring.
Uniqueness
2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine is unique due to the combination of its three distinct functional groups: the triazole, piperidine, and pyridine moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-14-11-16(4-5-17-14)22-13-15-3-2-8-20(12-15)9-10-21-18-6-7-19-21/h4-7,11,15H,2-3,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGBTHLEYRZBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CCN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2742282.png)

![14-(4-chlorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2742284.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2742290.png)

![Ethyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2742293.png)
![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)


![3-{4-oxo-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B2742298.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)
![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE](/img/structure/B2742302.png)
